molecular formula C17H16 B14315446 4-(Propan-2-YL)phenanthrene CAS No. 106086-40-2

4-(Propan-2-YL)phenanthrene

Cat. No.: B14315446
CAS No.: 106086-40-2
M. Wt: 220.31 g/mol
InChI Key: NYSNETRGWOQOTN-UHFFFAOYSA-N
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Description

4-(Propan-2-YL)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs

Preparation Methods

The synthesis of 4-(Propan-2-YL)phenanthrene can be approached through several methods. One common method is the Haworth synthesis, which involves multiple steps:

    Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.

    Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.

    Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.

    Clemmensen Reduction: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.

    Dehydrogenation: 1,2,3,4-tetrahydrophenanthrene is heated with palladium to yield phenanthrene.

Chemical Reactions Analysis

4-(Propan-2-YL)phenanthrene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Propan-2-YL)phenanthrene involves its interaction with molecular targets and pathways. Its aromatic structure allows it to participate in various chemical reactions, influencing its biological activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

4-(Propan-2-YL)phenanthrene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, distinguishing it from other phenanthrene derivatives.

Properties

CAS No.

106086-40-2

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

4-propan-2-ylphenanthrene

InChI

InChI=1S/C17H16/c1-12(2)15-9-5-7-14-11-10-13-6-3-4-8-16(13)17(14)15/h3-12H,1-2H3

InChI Key

NYSNETRGWOQOTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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